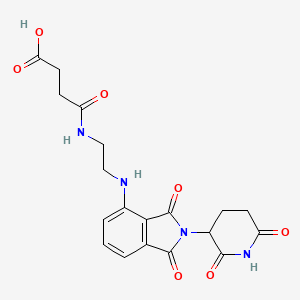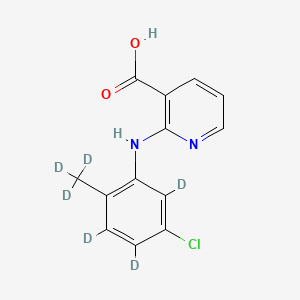
p-Chlonixin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlonixin-d6: is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) clonixin. It is chemically known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid-d6. The compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin-d6 involves the incorporation of deuterium atoms into the clonixin molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylaniline.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents.
Coupling Reaction: The deuterated aniline is then coupled with pyridine-3-carboxylic acid under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-chloro-2-methylaniline are deuterated using deuterated reagents.
Optimization: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: p-Chlonixin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Chlonixin-d6 is used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the biotransformation of clonixin in the body.
Medicine: The compound aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of clonixin.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Mechanism of Action
The mechanism of action of p-Chlonixin-d6 is similar to that of clonixin. It functions by inhibiting cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in anti-inflammatory, analgesic, and antipyretic effects. The deuterium atoms in this compound do not alter its mechanism but provide a means to study its pharmacokinetics more precisely.
Comparison with Similar Compounds
Clonixin: The non-deuterated form of p-Chlonixin-d6.
Diclofenac: Another NSAID with a similar mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more detailed and accurate studies in pharmacokinetics and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
2-[3-chloro-2,4,5-trideuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/i1D3,4D,5D,7D |
InChI Key |
TUBJXQUGYCLPGM-VQMZQCFLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



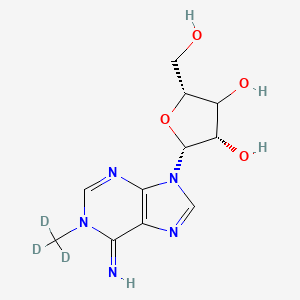
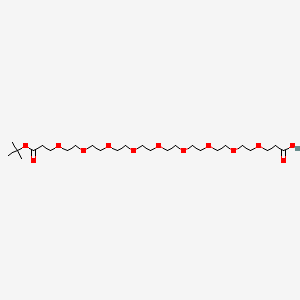
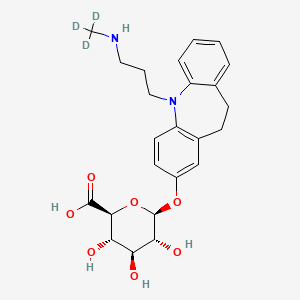
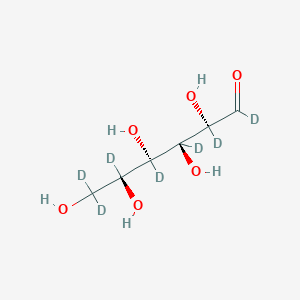
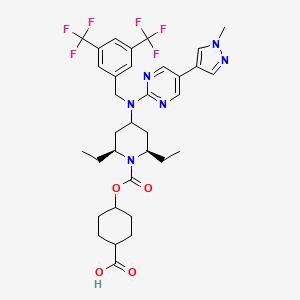

![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
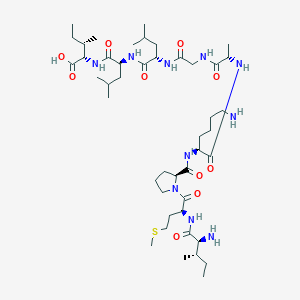
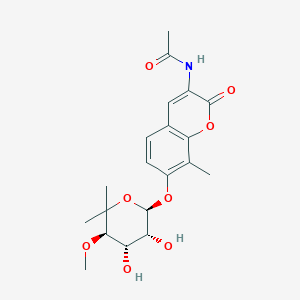
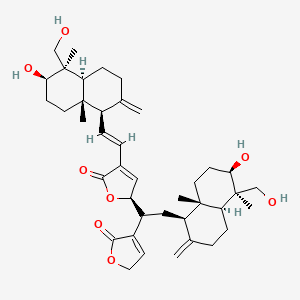
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

